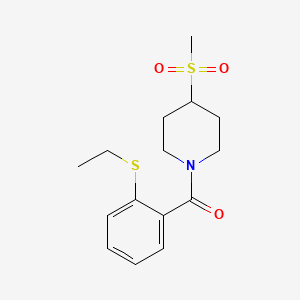

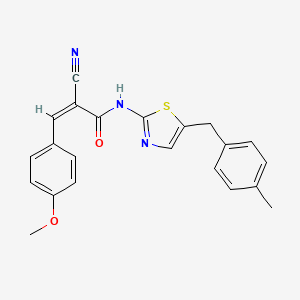

(2-(Ethylthio)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its molecular formula. For a similar compound (2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, the molecular formula is C18H21N3O2S and the molecular weight is 343.45.

Chemical Reactions Analysis

While specific chemical reactions involving (2-(Ethylthio)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone are not available, indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be represented by its molecular formula and weight. For a similar compound (2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, the molecular formula is C18H21N3O2S and the molecular weight is 343.45.

Scientific Research Applications

Synthesis and Structure Analysis

Synthesis Techniques : A study by Wang et al. (2015) discusses the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups, through multi-step reactions. This implies that compounds similar to (2-(Ethylthio)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone can be synthesized using complex chemical processes, highlighting their structural diversity and potential applications in various fields (Wang et al., 2015).

Crystal Structure : The study also reports on the crystal structure of compounds containing the arylsulfonyl moiety, indicating the importance of understanding molecular structures for potential applications in drug design and other areas of chemical research (Wang et al., 2015).

Biological Activities

- Antimicrobial Activities : Mallesha and Mohana (2014) synthesized new derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime, which exhibited significant antimicrobial activity against various bacterial and fungal strains. This suggests that structurally related compounds like this compound might also have potential applications in antimicrobial drug development (Mallesha & Mohana, 2014).

Chemical Properties and Reactions

- Thermal and Optical Studies : Karthik et al. (2021) conducted thermal, optical, etching, and structural studies on a compound related to this compound. They examined its stability and reaction properties, which are crucial for understanding its potential applications in materials science and pharmaceutical chemistry (Karthik et al., 2021).

Potential in Drug Synthesis and Design

- Anticancer Agents : Vinaya et al. (2011) synthesized derivatives of piperidine that showed potential as anticancer agents. Since this compound is structurally related to piperidine, it may have similar applications in the development of new anticancer drugs (Vinaya et al., 2011).

Future Directions

Mechanism of Action

Target of action

The compound “(2-(Ethylthio)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone” contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . Piperidine derivatives are known to interact with a variety of biological targets, including receptors and enzymes .

Mode of action

The mode of action would depend on the specific target of the compound. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to changes in the biochemical pathway that the enzyme is involved in .

Biochemical pathways

The affected pathways would depend on the specific target of the compound. If the target is part of a signaling pathway, the compound could potentially disrupt or enhance the signaling process .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of the ethylthio and methylsulfonyl groups might influence the compound’s solubility and therefore its absorption and distribution .

Result of action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

(2-ethylsulfanylphenyl)-(4-methylsulfonylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S2/c1-3-20-14-7-5-4-6-13(14)15(17)16-10-8-12(9-11-16)21(2,18)19/h4-7,12H,3,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAYITOJINGIJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-5-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2692388.png)

![N-[3-[2-benzoyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2692390.png)

![2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2692397.png)

![7-hydroxy-N-isopentyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2692399.png)

![Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester](/img/structure/B2692400.png)

![dimethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2692402.png)

![3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2692408.png)